molecular formula C13H14N2 B1265863 Benzhydryl-hydrazine CAS No. 61765-84-2

Benzhydryl-hydrazine

Cat. No. B1265863
CAS RN: 61765-84-2
M. Wt: 198.26 g/mol
InChI Key: FMCQFYCLUGGPPB-UHFFFAOYSA-N
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Description

Benzhydryl compounds are a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents . Benzhydryl-hydrazine would be a derivative of these compounds, with a hydrazine group attached .


Synthesis Analysis

Benzhydryl-hydrazine can be synthesized through a series of reactions. A simple derivatization HPLC-UV method was developed for the analysis of residual trace benzyl halides in drug substances . Another method involves the synthesis of hydrazones by combining suitable aldehydes with hydrazides .


Molecular Structure Analysis

The molecular structure of Benzhydryl-hydrazine can be analyzed using various techniques. For instance, X-ray crystal structure analysis and DFT calculations can be used .


Chemical Reactions Analysis

Benzhydryl-hydrazine, as a hydrazine derivative, can participate in various chemical reactions. For instance, it can be involved in the synthesis of pyrazole derivatives .

Scientific Research Applications

Anti-Leishmanial Activity

Benzhydryl hydrazine derivatives have demonstrated promising anti-leishmanial properties. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions of people worldwide. Researchers have synthesized benzhydryl hydrazine analogs and evaluated their efficacy against Leishmania species. These compounds could potentially serve as novel antileishmanial agents, contributing to disease management and control .

Antiviral Applications

Benzhydryl hydrazine derivatives have been investigated for their antiviral activity. Researchers have explored their potential against various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza. These compounds may inhibit viral replication or entry, making them valuable candidates for antiviral drug development .

Antibacterial Properties

Benzhydryl hydrazine analogs have shown antibacterial effects against both Gram-positive and Gram-negative bacteria. Their mechanism of action involves disrupting bacterial cell membranes or inhibiting essential enzymes. These compounds could contribute to combating antibiotic-resistant strains and improving treatment options .

Anti-Aromatase Activity

Aromatase inhibitors play a crucial role in breast cancer therapy. Benzhydryl hydrazine derivatives have been explored as potential nonsteroidal aromatase inhibitors (NSAIs). By blocking aromatase, they reduce estrogen production, which is essential in hormone-dependent breast cancers. These compounds offer an alternative to existing NSAIs and may enhance treatment outcomes .

Miscellaneous Properties

Beyond the mentioned fields, benzhydryl hydrazine derivatives exhibit other interesting properties:

Safety and Hazards

Benzhydryl-hydrazine, like other hydrazine derivatives, may pose certain safety and health hazards. For instance, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Benzhydryl-hydrazine are not mentioned in the search results, the field of hydrazine derivatives is a vibrant area of research with potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

benzhydrylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCQFYCLUGGPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276459
Record name BENZHYDRYL-HYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzhydryl-hydrazine

CAS RN

61765-84-2
Record name BENZHYDRYL-HYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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